molecular formula C14H16FN3O2 B4629162 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

Cat. No.: B4629162
M. Wt: 277.29 g/mol
InChI Key: IQVJJEJCWFJAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to an isoxazole ring and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA typically involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 2-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be employed in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-TERT-BUTYL-ISOXAZOL-3-YL)-NICOTINAMIDE
  • N-(5-TERT-BUTYL-3-ISOXAZOLYL)CYCLOPROPANECARBOXAMIDE
  • N-(4-TERT-BUTYL-THIAZOL-2-YL)-NICOTINAMIDE

Uniqueness

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2-FLUOROPHENYL)UREA stands out due to the presence of both the isoxazole and fluorophenyl groups, which impart unique chemical and biological properties. The tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVJJEJCWFJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Reactant of Route 3
Reactant of Route 3
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Reactant of Route 4
Reactant of Route 4
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Reactant of Route 5
Reactant of Route 5
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
Reactant of Route 6
Reactant of Route 6
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.